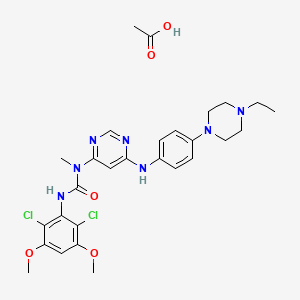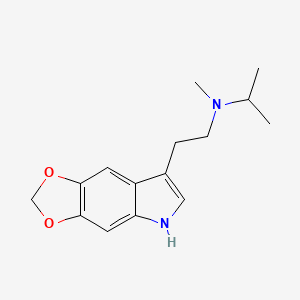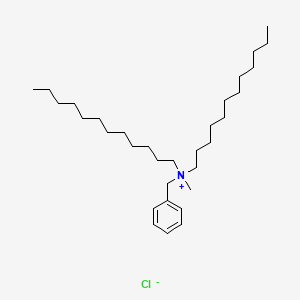
Didodecyl methyl benzyl ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Didodecyl methyl benzyl ammonium chloride is a quaternary ammonium compound with the molecular formula C₃₂H₆₀ClN. It is known for its surfactant properties and is commonly used in various industrial and scientific applications. This compound is characterized by its ability to disrupt intermolecular interactions and dissociate lipid bilayers, making it effective as a disinfectant and antimicrobial agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of didodecyl methyl benzyl ammonium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N-didodecyl-N-methylamine with benzyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or chloroform, and the product is purified through recrystallization or distillation .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic reaction as in laboratory synthesis but is optimized for large-scale production. The final product is often formulated into solutions or emulsions for various applications .
Chemical Reactions Analysis
Types of Reactions
Didodecyl methyl benzyl ammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines. The reaction conditions often include mild temperatures and neutral to slightly basic pH.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the compound, leading to the formation of various oxidation products.
Reduction Reactions: Reducing agents such as sodium borohydride can reduce the compound, although this is less common.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce alcohols, while oxidation reactions can yield carboxylic acids or ketones .
Scientific Research Applications
Didodecyl methyl benzyl ammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound is employed in cell lysis protocols to disrupt cell membranes and release cellular contents.
Medicine: It serves as an antimicrobial agent in disinfectants and antiseptics, particularly in hospital settings.
Industry: It is used in water treatment processes to control microbial growth and in the formulation of cleaning agents .
Mechanism of Action
The primary mechanism of action of didodecyl methyl benzyl ammonium chloride involves the disruption of lipid bilayers in cell membranes. This leads to increased permeability and eventual cell lysis. The compound targets the lipid components of the membrane, causing structural disintegration. Additionally, it can interfere with enzyme activity and protein function within the cell .
Comparison with Similar Compounds
Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and preservative in various formulations.
Cetylpyridinium chloride: Commonly found in mouthwashes and throat lozenges for its antiseptic properties
Uniqueness
Didodecyl methyl benzyl ammonium chloride is unique due to its dual long alkyl chains, which enhance its surfactant properties and make it particularly effective in disrupting lipid bilayers. This structural feature distinguishes it from other quaternary ammonium compounds, providing it with superior antimicrobial efficacy .
Properties
CAS No. |
57322-85-7 |
|---|---|
Molecular Formula |
C32H60ClN |
Molecular Weight |
494.3 g/mol |
IUPAC Name |
benzyl-didodecyl-methylazanium;chloride |
InChI |
InChI=1S/C32H60N.ClH/c1-4-6-8-10-12-14-16-18-20-25-29-33(3,31-32-27-23-22-24-28-32)30-26-21-19-17-15-13-11-9-7-5-2;/h22-24,27-28H,4-21,25-26,29-31H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
OZISYDUERWIGSU-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(CCCCCCCCCCCC)CC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


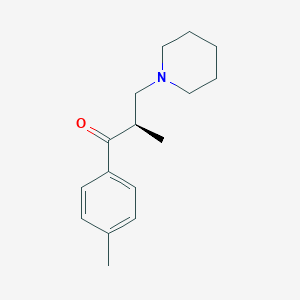



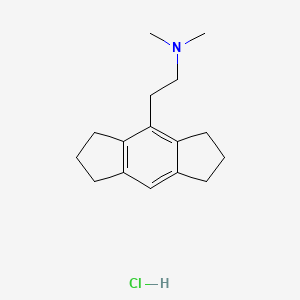

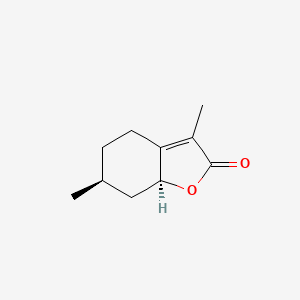
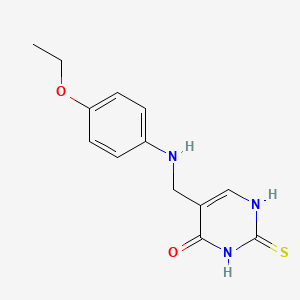
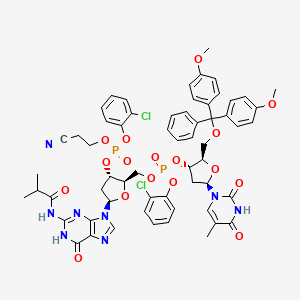

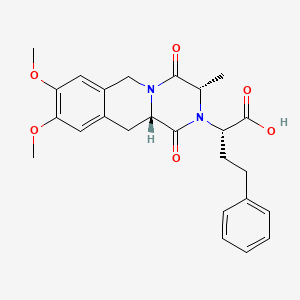
![N-[2-(4-butan-2-ylsulfanyl-2,5-dimethoxyphenyl)ethyl]hydroxylamine](/img/structure/B12762750.png)
